molecular formula C4H4N2O2S B8817847 2-mercaptopyrimidine-4,6-diol CAS No. 5658-01-5

2-mercaptopyrimidine-4,6-diol

Cat. No.: B8817847
CAS No.: 5658-01-5
M. Wt: 144.15 g/mol
InChI Key: STUQITWXBMZUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercaptopyrimidine-4,6-diol is an organosulfur compound with the molecular formula C4H4N2O2S. It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a mercapto group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-mercaptopyrimidine-4,6-diol can be synthesized through the reaction of diethyl malonate with thiourea in the presence of sodium methoxide in methanol. The reaction mixture is heated under reflux for 4-5 hours, followed by the recovery of methanol under reduced pressure. The residue is then acidified with hydrochloric acid to a pH of 1-2, resulting in the precipitation of the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-mercaptopyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.

Major Products:

    Oxidation: Formation of disulfides.

    Substitution: Formation of alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-mercaptopyrimidine-4,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a precursor for the preparation of pyrimidine derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes and pigments, particularly azo dyes

Mechanism of Action

The mechanism of action of 2-mercaptopyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to form disulfides can influence redox processes within cells .

Comparison with Similar Compounds

Uniqueness: 2-mercaptopyrimidine-4,6-diol is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUQITWXBMZUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-01-5
Record name NSC266155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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